molecular formula C10H11ClF3NO2 B2837761 2-Amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride CAS No. 2551115-20-7

2-Amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride

Cat. No.: B2837761
CAS No.: 2551115-20-7
M. Wt: 269.65
InChI Key: LHONWRJWZHCDGL-UHFFFAOYSA-N
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Description

2-Amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride is a useful research compound. Its molecular formula is C10H11ClF3NO2 and its molecular weight is 269.65. The purity is usually 95%.
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Biological Activity

2-Amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid; hydrochloride, also known as a derivative of amino acids with significant pharmacological potential, has garnered attention in various fields, including medicinal chemistry and pharmacology. This compound exhibits a range of biological activities that can be leveraged for therapeutic applications.

The compound's chemical structure is characterized by the presence of a trifluoromethyl group, which enhances its biological activity through increased lipophilicity and electron-withdrawing effects. The IUPAC name is (2R)-amino[4-(trifluoromethyl)phenyl]ethanoic acid, with a molecular formula of C9H8F3NO2 and a molecular weight of 221.16 g/mol .

Anticancer Properties

Recent studies have demonstrated the potential anticancer activity of compounds similar to 2-Amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid. For example, derivatives containing trifluoromethyl groups have shown significant cytotoxic effects against various cancer cell lines. In one study, compounds with similar structures exhibited growth inhibition percentages (GI%) ranging from 50% to 100% against HeLa and HepG2 cell lines .

Table 1: Cytotoxicity Data of Trifluoromethyl Derivatives

CompoundCell LineGI%
Compound AHeLa93%
Compound BK56297%
Compound CSUIT-288%
Compound DHepG290%

The mechanism underlying the anticancer properties involves the inhibition of key signaling pathways associated with cell proliferation. Specifically, studies indicate that these compounds can inhibit epidermal growth factor receptor (EGFR) signaling, leading to reduced tumor growth . The presence of the trifluoromethyl group has been linked to enhanced binding affinity for target proteins, thereby increasing the efficacy of these compounds.

Antimicrobial Activity

In addition to anticancer properties, 2-Amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid has demonstrated antimicrobial activity against various pathogens, including Chlamydia species. Research indicates that certain derivatives exhibit selective activity against Chlamydia trachomatis, affecting both inclusion size and morphology in infected cells .

Table 2: Antimicrobial Activity Against Chlamydia

CompoundConcentration (μg/mL)Effect on Inclusions
Compound E50Reduced size and number
Compound F100No significant effect

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies have shown that derivatives of this compound exhibit low toxicity towards human cells while maintaining their antimicrobial efficacy . Furthermore, mutagenicity tests conducted in Drosophila melanogaster indicated no significant mutagenic effects, suggesting a favorable safety profile for further development.

Case Studies

  • Case Study on Anticancer Efficacy : A recent investigation into the anticancer properties of related compounds demonstrated that modifications to the phenyl ring significantly impacted their biological activity. Compounds with additional electron-donating groups showed enhanced antiproliferative effects in vitro .
  • Case Study on Antimicrobial Selectivity : Another study focused on the selectivity of these compounds for Chlamydia trachomatis revealed that modifications to the trifluoromethyl group were critical for maintaining antimicrobial activity while minimizing toxicity towards host cells .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role as a small molecule antagonist in various receptor systems. Notably, it has shown potential as an antagonist for the AM2 receptor, which is implicated in several pathological conditions including cancer. In vitro studies have demonstrated that derivatives of this compound can inhibit the viability of aggressive cancer cell lines such as MDA-MB-231 by over 55% at specific concentrations .

Case Study : A study published in 2021 reported that a derivative of this compound was effective in reducing tumor growth in xenograft models, showcasing its potential for therapeutic applications in oncology .

Biochemical Research

This compound is also utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its structural analogs have been employed to probe the binding sites of various enzymes, providing insights into enzyme kinetics and inhibition mechanisms.

Data Table 1: Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 (µM)Reference
Compound AEnzyme X10
Compound BEnzyme Y5
Compound CEnzyme Z20

Pharmacology

The pharmacological profile of 2-Amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid; hydrochloride indicates its potential as an analgesic and anti-inflammatory agent. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy.

Case Study : Research has indicated that compounds with similar structures exhibit significant anti-inflammatory effects in animal models, suggesting that this compound may share similar properties .

Summary of Applications

The applications of 2-Amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid; hydrochloride are diverse, encompassing:

  • Anticancer Research : Effective against specific cancer cell lines.
  • Enzyme Studies : Useful for probing enzyme interactions.
  • Pharmacological Development : Potential for analgesic and anti-inflammatory therapies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, intermediates like substituted phenylacetic acids may react with ammonia or amines under acidic conditions, followed by HCl treatment to form the hydrochloride salt . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol/water mixtures improve solubility .
  • Temperature : Heating (60–80°C) accelerates reaction rates but requires monitoring to avoid byproducts .
  • Catalysts : Acidic catalysts (e.g., HCl) facilitate protonation of amino groups during salt formation . Optimization involves iterative adjustments using techniques like thin-layer chromatography (TLC) or NMR for purity assessment .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

The trifluoromethyl group enhances:

  • Lipophilicity : Improves membrane permeability, critical for bioavailability.
  • Electron-withdrawing effects : Stabilizes the aromatic ring, reducing susceptibility to oxidation .
  • Metabolic stability : Fluorine atoms resist enzymatic degradation, prolonging half-life . Comparative studies with non-fluorinated analogs (e.g., 2-Amino-2-(3-trifluoromethylphenyl)acetic acid) show reduced receptor binding affinity in non-fluorinated derivatives .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : Confirms structural integrity, particularly the presence of the trifluoromethyl group (δ ~110–120 ppm for CF₃ in ¹⁹F NMR) .
  • HPLC/MS : Assesses purity and identifies impurities (e.g., unreacted intermediates) .
  • X-ray crystallography : Resolves stereochemistry at the chiral α-carbon .

Q. How is the compound’s solubility profile managed in biological assays?

The hydrochloride salt form improves aqueous solubility. For in vitro studies:

  • Buffer systems : Phosphate-buffered saline (PBS) at pH 7.4 mimics physiological conditions.
  • Co-solvents : DMSO (≤1%) is used for stock solutions to prevent precipitation .

Q. What preliminary biological activities have been reported for this compound?

Early studies highlight:

  • Neurotransmitter modulation : Interaction with GABA receptors in rodent models, suggesting potential CNS applications .
  • Anti-inflammatory effects : Inhibition of COX-2 in macrophage assays (IC₅₀ ~20–50 µM) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and binding modes?

  • Quantum mechanical calculations : Density Functional Theory (DFT) models optimize transition states for synthesis steps (e.g., amide bond formation) .
  • Molecular docking : Simulates interactions with targets like serotonin receptors (5-HT₂A) to guide structural modifications .
  • MD simulations : Predicts stability in lipid bilayers, informing drug delivery strategies .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times). For example, T-lymphoblastic vs. neuronal cell lines show differing IC₅₀ values for PNP inhibition .
  • Stereochemical purity : Enantiomeric excess (ee) must exceed 95% to avoid confounding results .
  • Metabolite interference : Use LC-MS to confirm compound stability under assay conditions .

Q. How can the compound’s synthetic pathway be adapted for isotopic labeling (e.g., ¹³C, ¹⁵N)?

  • Isotope incorporation : Replace NH₄Cl with ¹⁵NH₄Cl during amination .
  • Position-specific labeling : Use ¹³C-labeled chloroacetic acid in the carboxylation step .
  • Analytical validation : Confirm labeling efficiency via mass spectrometry .

Q. What are the mechanistic insights into its interaction with inflammatory pathways?

  • NF-κB inhibition : Reduces TNF-α production in LPS-stimulated macrophages (Western blot validation) .
  • ROS scavenging : Electron-deficient trifluoromethyl group quenches free radicals (EPR spectroscopy) .

Q. How does structural modification (e.g., halogen substitution) alter pharmacological properties?

Comparative data for analogs:

Compound Modification Biological Effect
2-Amino-2-(5-fluoro-phenyl)Fluoro at C5Enhanced COX-2 selectivity (IC₅₀ = 19 nM)
2-Amino-2-(4-methoxy-phenyl)Methoxy at C4Improved solubility, reduced CNS penetration
2-Amino-2-(3-chloro-phenyl)Chloro at C3Increased metabolic stability (t₁/₂ = 8 h)

Q. Methodological Notes

  • Data Validation : Cross-reference NMR shifts with PubChem datasets (e.g., InChI Key: MAGCVRLGTQSVGF-WCCKRBBISA-N) .
  • Ethical Compliance : Adhere to ICH guidelines for preclinical studies (e.g., M3(R2)) .
  • Open Science : Deposit synthetic protocols in platforms like Zenodo for reproducibility .

Properties

IUPAC Name

2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2.ClH/c1-5-2-3-6(8(14)9(15)16)4-7(5)10(11,12)13;/h2-4,8H,14H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHONWRJWZHCDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C(=O)O)N)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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